molecular formula C12H13FN2OS B1445567 4-Fluoro-2-(piperidin-4-yloxy)-1,3-benzothiazole CAS No. 1350989-22-8

4-Fluoro-2-(piperidin-4-yloxy)-1,3-benzothiazole

Cat. No. B1445567
M. Wt: 252.31 g/mol
InChI Key: BBSUXWLQGATKPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-Fluoro-2-(piperidin-4-yloxy)-1,3-benzothiazole” is a chemical compound that contains a benzothiazole group, which is a type of heterocyclic compound. It also contains a fluoro group and a piperidinyl group. Benzothiazoles are often used in organic synthesis and sometimes found in therapeutic agents . The fluoro group can enhance the biological activity of pharmaceuticals . Piperidine is a common motif in many pharmaceuticals and its derivatives have a wide range of biological activities .


Molecular Structure Analysis

The molecular structure of this compound would consist of a benzothiazole ring with a fluorine atom at the 4-position and a piperidinyl group attached via an oxygen atom at the 2-position . The exact three-dimensional structure would depend on the specific stereochemistry of the compound, which isn’t indicated in the name.


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-withdrawing fluorine atom and the electron-donating piperidinyl group . The benzothiazole ring might undergo electrophilic aromatic substitution reactions, and the piperidinyl group could potentially participate in reactions involving the nitrogen atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and stereochemistry. For example, the presence of the polar piperidinyl group and the polarizable benzothiazole ring could influence its solubility, boiling point, and melting point .

Scientific Research Applications

Antimicrobial Activity

  • Fluorinated benzothiazolo imidazole compounds, including derivatives of 4-Fluoro-2-(piperidin-4-yloxy)-1,3-benzothiazole, have shown promising anti-microbial activities. These compounds have been synthesized and evaluated for their potential as biodynamic agents, particularly in antimicrobial applications (Sathe et al., 2011).
  • Similarly, novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives synthesized with different substituted aromatic/heterocyclic acid chlorides demonstrated significant antiproliferative activity. They were tested against various carcinoma cells, highlighting their potential as antiproliferative agents (Prasad et al., 2009).

Neuroleptic Activity

  • The synthesis of 3-(1-substituted-4-piperidinyl)-1,2-benzisoxazoles, including derivatives of the 4-Fluoro compound, has been studied for neuroleptic activity. It was found that maximum neuroleptic activity is achieved with a 6-fluoro substituent on the benzisoxazole ring (Strupczewski et al., 1985).

Cancer Treatment

  • Compound 1, which includes the 4-Fluoro-2-(piperidin-4-yloxy)-1,3-benzothiazole structure, is a potent and selective anaplastic lymphoma kinase (ALK) inhibitor with potential application for cancer treatment. This compound underwent mouse-specific enzymatic hydrolysis in plasma, leading to insights on pharmacokinetics relevant to cancer therapeutics (Teffera et al., 2013).

Antitumor Properties

  • A series of fluorinated 2-(4-aminophenyl)benzothiazoles, structurally similar to 4-Fluoro-2-(piperidin-4-yloxy)-1,3-benzothiazole, have been synthesized and shown to possess highly selective, potent antitumor properties. These compounds have been actively studied for their potential in cancer therapy, focusing on breast and ovarian cancers (Bradshaw et al., 2002).

Pharmacological Screening

  • Novel 6-fluorobenzothiazole substituted pyrazole analogues have been synthesized and screened for their anti-microbial and anti-oxidant activities. This research demonstrates the pharmacological potential of compounds related to 4-Fluoro-2-(piperidin-4-yloxy)-1,3-benzothiazole (Raparla et al., 2013).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties and use. As with all chemicals, it should be handled with appropriate safety precautions to prevent exposure and environmental release .

Future Directions

The potential applications and future directions for this compound would depend on its biological activity and physicochemical properties. It could potentially be explored for use in pharmaceuticals, given the known biological activities of benzothiazoles and piperidines .

properties

IUPAC Name

4-fluoro-2-piperidin-4-yloxy-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FN2OS/c13-9-2-1-3-10-11(9)15-12(17-10)16-8-4-6-14-7-5-8/h1-3,8,14H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBSUXWLQGATKPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OC2=NC3=C(C=CC=C3S2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-2-(piperidin-4-yloxy)-1,3-benzothiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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